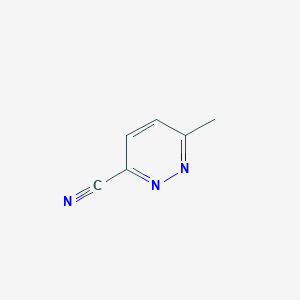

6-Methylpyridazine-3-carbonitrile

描述

Contextualization within Pyridazine (B1198779) and Nitrile Chemistry

6-Methylpyridazine-3-carbonitrile is an organic heterocyclic compound featuring a pyridazine ring substituted with a methyl group and a nitrile group. Pyridazines are a class of six-membered aromatic rings containing two adjacent nitrogen atoms. ontosight.ai This arrangement endows the pyridazine ring with unique physicochemical properties, including weak basicity and a high dipole moment, which are significant in molecular interactions. nih.gov The inherent polarity and hydrogen-bonding capacity of the pyridazine nucleus make it a subject of interest in medicinal chemistry. nih.govresearchgate.net

The nitrile group (–C≡N) is a versatile functional group in organic synthesis. Its presence on the pyridazine ring, as in this compound, contributes to the molecule's reactivity and potential applications. Aromatic nitriles, particularly those on heterocyclic systems, are known for their role as inhibitors of certain enzymes, such as cysteine proteases. nih.gov The combination of the pyridazine heterocycle and the nitrile functional group creates a scaffold with specific electronic and structural properties that are actively being explored in various research domains.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 49840-90-6 chemsrc.com |

| Molecular Formula | C₆H₅N₃ chemsrc.com |

| Molecular Weight | 119.12 g/mol chemsrc.com |

| Melting Point | 86-87 °C chemsrc.com |

| Boiling Point (Predicted) | 398.6±25.0 °C chemsrc.com |

| Density (Predicted) | 1.16±0.1 g/cm³ chemsrc.com |

| LogP (Predicted) | 0.65668 chemsrc.com |

| SMILES | N#CC1=NN=C(C)C=C1 bldpharm.com |

Significance of the Pyridazine-Carbonitrile Scaffold in Contemporary Chemical and Biological Research

The pyridazine-carbonitrile scaffold is a significant structural motif in modern chemical and biological research due to the diverse pharmacological activities exhibited by its derivatives. ontosight.airesearchgate.net Pyridazine-containing compounds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties. ontosight.airesearchgate.netsarpublication.com The easy functionalization of the pyridazine ring allows chemists to synthesize a variety of derivatives, making it an attractive building block for designing new therapeutic agents. researchgate.net

The nitrile group on the pyridazine ring is crucial for its biological activity in certain contexts. For instance, aromatic nitriles can act as inhibitors of cysteine proteases through covalent bond formation with a thiol group in the enzyme's active site. nih.gov Research has explored the reactivity of substituted pyridazine-carbonitriles to understand their interactions with biological targets. nih.govresearchgate.net Studies comparing pyridazine-carbonitriles with other nitrile-substituted heterocycles, like pyrimidines and pyridines, have provided insights into their relative electrophilicity and susceptibility to metabolic reactions, which is valuable information for medicinal chemistry campaigns aimed at designing safer and more effective drugs. nih.gov The pyridazine nucleus itself is considered a valuable pharmacophore, and its incorporation into complex molecules continues to be a strategy in the quest for novel drugs. sarpublication.comscirp.orgscholarsresearchlibrary.com

Structure

3D Structure

属性

IUPAC Name |

6-methylpyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVKWGKPRADLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545721 | |

| Record name | 6-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49840-90-6 | |

| Record name | 6-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylpyridazine 3 Carbonitrile and Its Precursors

Classical Synthetic Approaches for Pyridazine-3-carbonitrile (B1590183) Systems

Traditional methods for synthesizing pyridazine-3-carbonitriles often involve multi-step sequences, including the formation of the pyridazine (B1198779) ring followed by the introduction of the nitrile group or building the ring from precursors already containing the necessary functionalities.

The Reissert reaction and its variations provide a viable, though sometimes low-yielding, method for introducing a cyano group onto a pyridazine ring. This type of reaction typically involves the treatment of a pyridazine N-oxide with a source of cyanide, such as trimethylsilyl (B98337) cyanide, in the presence of an acylating agent like an acyl halide. chempedia.info The cyano group is generally introduced at the alpha-position relative to the N-oxide function. chempedia.info This makes the Reissert-type reaction a useful tool for the direct cyanation of pre-formed pyridazine rings, allowing for the synthesis of 6-cyanopyridazines from the corresponding pyridazine 1-oxides. chempedia.info

Cycloaddition reactions are a powerful tool for constructing the core pyridazine heterocycle. One such strategy involves a [3+3] cycloaddition sequence followed by oxidative aromatization to yield the final cyanopyridazine derivative. researchgate.net This approach can be scaled up and allows for subsequent derivatization. researchgate.net Another prominent method is the [4+2] cycloaddition (Diels-Alder reaction), often utilizing singlet oxygen. For instance, glycosyl furans can undergo a [4+2] cycloaddition with singlet oxygen, followed by a reduction and cyclization with hydrazine (B178648) under neutral conditions to stereoselectively produce pyridazine C-nucleosides. mdpi.com While this specific example leads to nucleoside analogues, the underlying principle of forming the di-nitrogen heterocycle from an oxygenated intermediate is a key strategy. mdpi.com The subsequent aromatization step is crucial for generating the stable pyridazine ring. Visible light-induced photoredox catalysis has also been employed to facilitate cycloaddition/oxidative aromatization sequences in the synthesis of other heterocycles, a principle that can be extended to pyridazine synthesis. nih.govscispace.com

Advanced Synthetic Strategies for Substituted Pyridazine-3-carbonitriles

Modern synthetic chemistry often favors methods that improve efficiency, yield, and atom economy. One-pot reactions and the strategic derivatization of versatile intermediates are central to these advanced approaches.

One-pot multicomponent reactions (MCRs) offer significant advantages, including operational simplicity, high efficiency, and sustainability, by combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.net These reactions are highly valued for creating structural diversity in heterocyclic compounds. researchgate.net For example, environmentally friendly, one-pot, four-component reactions have been successfully used to synthesize novel pyridine (B92270) derivatives in excellent yields (82-94%) and short reaction times (2-7 minutes) under microwave irradiation. nih.govacs.org While this example focuses on pyridines, the principles of MCRs are broadly applicable to the synthesis of other nitrogen-containing heterocyles, including the construction of complex and substituted pyridazine frameworks. tandfonline.com

A highly versatile route to substituted pyridazines involves the use of pyridazinone intermediates. These intermediates can be synthesized through methods like the condensation of acyl-substituted pyridines with hydrazine. mdpi.com The resulting pyridazinone can then serve as a scaffold for further modification. A common strategy is the chlorination of the pyridazinone using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to create a reactive chloro-pyridazine. researchgate.netmdpi.com This chlorinated derivative is a key building block for introducing a wide range of functional groups through nucleophilic substitution or cross-coupling reactions, such as Suzuki arylations. mdpi.com This multi-step process, involving cyclization to a pyridazinone followed by derivatization, provides a robust pathway to variously substituted pyridazine systems. mdpi.com

Synthesis of Key Related Precursors for 6-Methylpyridazine-3-carbonitrile Analogs

The synthesis of analogs of this compound often begins with the creation of key precursors that can be chemically modified in later steps. For instance, compounds like 6-Methylpyridazine-3-carboxylic acid or its corresponding methyl ester, Methyl pyridazine-3-carboxylate, are valuable precursors. bldpharm.com The carboxylic acid or ester group can be converted into the target carbonitrile functionality through standard chemical transformations.

Another important class of precursors includes halogenated pyridazines. A compound such as 3-Chloro-6-methylpyridazine-4-carbonitrile serves as a versatile starting material for creating analogs. rlavie.com The chlorine atom can be displaced or used in cross-coupling reactions to introduce new substituents. Similarly, the synthesis of 6-aryl-pyridazine-3-carbonitrile analogs, such as 6-p-tolylpyridazine-3-carbonitrile, often proceeds through pathways that allow for the introduction of the aryl group onto the pyridazine core, demonstrating the modularity of these synthetic approaches. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Methodologies for Pyridazine-3-carbonitrile Systems

| Methodology | Description | Key Features |

| Reissert-Type Reaction | Introduction of a cyano group onto a pyridazine N-oxide using a cyanide source and an acylating agent. chempedia.info | Direct cyanation of a pre-formed ring; yields can be variable. chempedia.info |

| Cycloaddition/Oxidation | Formation of the pyridazine ring via [3+3] or [4+2] cycloaddition, followed by an oxidative aromatization step. researchgate.netmdpi.com | Builds the core heterocycle; versatile for various precursors. researchgate.netmdpi.com |

| One-Pot MCR | Multiple reactants are combined in a single vessel to form complex products in one step. nih.govacs.org | High efficiency, operational simplicity, and sustainability. researchgate.net |

| Pyridazinone Intermediate | Synthesis of a pyridazinone, which is then activated (e.g., by chlorination) for further derivatization. mdpi.com | Highly versatile for creating a wide range of substituted pyridazines. mdpi.com |

Table 2: Key Precursors for this compound Analogs

| Precursor Compound | CAS Number | Potential Transformation |

| 6-Methylpyridazine-3-carboxylic acid | 21060-26-4 | Conversion of carboxylic acid to nitrile (e.g., via amide dehydration). bldpharm.com |

| Methyl pyridazine-3-carboxylate | 34253-02-6 | Conversion of ester to nitrile (e.g., via amide formation and dehydration). bldpharm.com |

| 3-Chloro-6-methylpyridazine-4-carbonitrile | 1430-22-4 | Nucleophilic substitution or cross-coupling reactions at the chlorine position. rlavie.com |

| 6-p-Tolylpyridazine-3-carbonitrile | N/A | Serves as a model for 6-aryl analogs, synthesized via coupling methods. researchgate.net |

Preparation of 6-Methyl-3(2H)-pyridazinone

The foundational precursor, 6-methyl-3(2H)-pyridazinone, is commonly synthesized via the cyclocondensation of a γ-keto acid with hydrazine. A well-documented method involves the reaction of ethyl levulinate with hydrazine hydrate. google.com

Table 1: Synthesis of 6-Methyl-3(2H)-pyridazinone

| Reactants | Product | Key Transformation |

| Ethyl levulinate, Hydrazine hydrate | 6-Methyl-3(2H)-pyridazinone | Cyclocondensation and Dehydrogenation |

Oxidation and Functionalization of 3-Chloro-6-methylpyridazine (B130396)

The conversion of 6-methyl-3(2H)-pyridazinone to the target nitrile involves two principal steps: chlorination to form an activated intermediate, 3-chloro-6-methylpyridazine, and the subsequent nucleophilic substitution of the chloro group with a cyanide moiety.

Chlorination of 6-Methyl-3(2H)-pyridazinone

To facilitate the introduction of the nitrile group, the hydroxyl group of the 6-methyl-3(2H)-pyridazinone tautomer is first converted to a better leaving group. This is accomplished through a chlorination reaction, which transforms the pyridazinone into 3-chloro-6-methylpyridazine. A standard and effective method for this transformation is the treatment of the pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com

In a representative synthesis detailed in patent literature, 6-methyl-3(2H)-pyridazinone is heated with a chlorinating agent, such as triphosgene (B27547) in the presence of tetramethylammonium (B1211777) chloride, to a high temperature (e.g., 145°C). google.com After the reaction is complete, the mixture is cooled and carefully quenched, typically with ice water. The product, 3-chloro-6-methylpyridazine, can then be extracted with an organic solvent like ethyl acetate (B1210297) and purified. This chlorination step is crucial as it activates the 3-position of the pyridazine ring for the subsequent nucleophilic substitution. google.com

Table 2: Chlorination of 6-Methyl-3(2H)-pyridazinone

| Starting Material | Reagent | Product | Yield | Melting Point |

| 6-Methyl-3(2H)-pyridazinone | Triphosgene, Tetramethylammonium chloride | 3-Chloro-6-methylpyridazine | 89% | 48.6-50.0°C |

Data sourced from patent CN102924460A. google.com

Cyanation of 3-Chloro-6-methylpyridazine

The final step in the synthesis of this compound is the displacement of the chlorine atom from 3-chloro-6-methylpyridazine with a cyanide group. This nucleophilic aromatic substitution reaction, often referred to as a cyanation reaction, typically employs a metal cyanide salt.

While specific procedures for this exact transformation are proprietary or less commonly published, the reaction generally involves heating the 3-chloro-6-methylpyridazine with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The use of copper(I) cyanide is a classic method (Rosenmund–von Braun reaction) for introducing a nitrile group onto an aromatic ring. The reaction proceeds by nucleophilic attack of the cyanide ion on the electron-deficient carbon atom bearing the chlorine, facilitated by the copper salt. Upon completion, a standard aqueous workup followed by purification yields the final product, this compound.

Table 3: Cyanation of 3-Chloro-6-methylpyridazine

| Reactant | Reagent | Product | Key Transformation |

| 3-Chloro-6-methylpyridazine | Copper(I) cyanide (CuCN) | This compound | Nucleophilic Aromatic Substitution (Cyanation) |

Chemical Reactivity and Transformations of 6 Methylpyridazine 3 Carbonitrile Derivatives

Reactions of the Carbonitrile Group in Pyridazine (B1198779) Scaffolds

The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the carbonitrile carbon, making it a prime target for nucleophilic attack. This reactivity is central to many of the transformations that pyridazine-carbonitrile derivatives undergo.

The carbonitrile group (-C≡N) in pyridazine derivatives is susceptible to attack by various nucleophiles. This reactivity is a cornerstone for introducing new functional groups or for building more complex molecular architectures. The inherent electrophilicity of the nitrile carbon is amplified by the π-deficient pyridazine ring, facilitating reactions that might be sluggish on other aromatic systems.

One significant transformation involves the reaction with sulfur nucleophiles. For instance, pyridazine-3-carbonitrile (B1590183) derivatives have been shown to react with thiol-containing compounds like glutathione (B108866) and N-acetylcysteine. nih.gov This reaction proceeds through a nucleophilic attack of the thiol group on the nitrile carbon, leading to the formation of transient conjugates that can rearrange to form substituted thiazolines. nih.gov This reactivity highlights the potential for such compounds to interact with biological nucleophiles. nih.govscite.ai The general trend of electrophilicity, and thus reactivity towards nucleophiles, for nitrile-substituted diazines is Pyrimidine (B1678525) > Pyridazine > Pyridine (B92270). nih.gov

Common nucleophilic transformations applicable to the carbonitrile group on a pyridazine scaffold include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This conversion is a fundamental functional group interconversion.

Reduction: The nitrile group can be reduced to a primary amine (e.g., -CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to aminomethylpyridazine derivatives.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

These transformations are summarized in the table below.

| Transformation | Reagents & Conditions | Product Functional Group |

| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (mild) | -CONH₂ |

| Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻ (strong) | -COOH |

| Reduction to Amine | LiAlH₄ or H₂, Catalyst (e.g., Pd/C) | -CH₂NH₂ |

| Addition of Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | -C(=O)R |

This table represents general nucleophilic transformations of aromatic nitriles, which are applicable to the pyridazine scaffold.

The carbonitrile group is a versatile functional group for constructing fused heterocyclic rings. Its ability to participate in cycloaddition and condensation reactions makes pyridazine-carbonitriles valuable building blocks in synthetic chemistry. mdpi.com

A prominent strategy involves the reaction of pyridazine derivatives with reagents containing active methylene groups. For example, pyridazinethione derivatives can be converted into intermediates that react with malononitrile or ethyl cyanoacetate to afford fused pyridazino[3,4-b] nih.govnih.govthiazine systems. nih.govresearchgate.net In these reactions, the nitrile group of the reagent participates in the cyclization process.

Another approach uses the inherent reactivity of an adjacent functional group to initiate cyclization involving the nitrile. Alkylpyridazinyl carbonitriles, such as 6-methylpyridazine-3-carbonitrile, serve as precursors for condensed pyridazinones. mdpi.com The methyl group can be functionalized and subsequently react with the nitrile in an intramolecular fashion to form a new ring. For instance, condensation of a 4-methyl pyridazine-6-one derivative's methyl group with DMFDMA, followed by treatment with an amine, can lead to the formation of a fused pyrido[3,4-c]pyridazine ring system. mdpi.com

The following table details examples of cyclization reactions involving pyridazine precursors to form fused heterocycles.

| Starting Material | Reagent(s) | Fused Heterocycle Formed |

| Pyridazinethione derivative | Chloroacetic acid, p-chlorobenzaldehyde | Pyridazino[3,4-b] nih.govnih.govthiazin-6(7H)-one nih.govresearchgate.net |

| Pyridazino[3,4-b] nih.govnih.govthiazin-6(7H)-one derivative | Malononitrile, Ethyl cyanoacetate | Fused pyran and pyridine derivatives nih.govresearchgate.net |

| 4-Methyl pyridazine-6-one derivative | DMFDMA, Aniline | Pyrido[3,4-c]pyridazine-3,8-dione mdpi.com |

Reactivity of the Pyridazine Ring System

The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when a good leaving group is present.

Electrophilic aromatic substitution (EAS) on the pyridazine ring is significantly more difficult than on benzene (B151609). The two adjacent nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards attack by electrophiles. researchgate.net This deactivation is analogous to that seen in pyridine, which undergoes EAS only under harsh conditions and typically directs incoming electrophiles to the 3-position (meta to the nitrogen). youtube.comwikipedia.orgyoutube.com

Furthermore, the reaction conditions for many EAS reactions involve strong acids (e.g., nitration, sulfonation), which would protonate the basic nitrogen atoms of the pyridazine ring. wikipedia.org The resulting pyridazinium cation is even more severely deactivated, making substitution nearly impossible. rsc.org

In the specific case of this compound, the ring is substituted with an electron-donating methyl group and an electron-withdrawing carbonitrile group. While the methyl group is activating, the combined deactivating effect of the two ring nitrogens and the powerful nitrile group would render the ring highly unreactive towards electrophiles. If a reaction were forced to occur, substitution would be predicted to happen at the positions least deactivated by the ring nitrogens and the nitrile group, likely the C4 or C5 positions. However, such reactions are not common and require highly specialized conditions. researchgate.net

| Heterocycle | Reactivity towards EAS | Typical Position of Substitution |

| Benzene | Reactive | N/A |

| Pyridine | Unreactive | C3 (meta) youtube.com |

| Pyridazine | Very Unreactive | Difficult to predict, generally inert researchgate.net |

While the pyridazine ring itself is relatively inert to substitution, the existing functional groups can be modified. For this compound, the methyl group is a key site for further chemical transformations.

The methyl group on pyridazine rings can be sufficiently acidic to be deprotonated and act as a nucleophile. This allows for condensation reactions with aldehydes and other electrophiles. For example, the methyl group in certain pyridazine derivatives has been shown to react with cinnamonitriles in the presence of a base like piperidine to yield fused phthalazine derivatives. ajol.info This type of reaction involves the initial nucleophilic attack of the deprotonated methyl group onto the cinnamonitrile.

Another potential transformation is the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents. This would provide a route to pyridazine-3,6-dicarboxylic acid derivatives. Halogenation of the methyl group, for instance via free-radical pathways, can also be achieved to introduce a handle for subsequent nucleophilic substitution reactions.

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Methyl (-CH₃) | Condensation | Substituted Cinnamonitrile, Piperidine | Forms a fused Phthalazine ring ajol.info |

| Methyl (-CH₃) | Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

| Methyl (-CH₃) | Free-Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) |

Synthesis of Advanced Pyridazine-Carbonitrile Derivatives and Analogs

The this compound scaffold is a valuable starting point for the synthesis of more elaborate molecules with potential applications in various fields of chemistry. researchgate.net Synthetic strategies often leverage the reactivity of both the nitrile and the methyl group to build fused ring systems or introduce diverse substituents.

One common strategy is the construction of fused bicyclic and tricyclic systems. For instance, pyrido[3,4-c]pyridazine derivatives can be synthesized from pyridazine precursors. mdpi.com These syntheses often involve creating a side chain on the pyridazine ring that can undergo an intramolecular cyclization.

The Aza-Diels-Alder reaction provides another powerful method for synthesizing complex pyridazine derivatives. Reactions involving 1,2,3-triazine derivatives and 1-propynylamines can yield substituted pyridazines, demonstrating a route to build the core ring system with desired functionalities already in place. organic-chemistry.org

Derivatives with Varied Substituents at Pyridazine Ring Positions

The introduction of various substituents at the 4, 5, and 6-positions of the pyridazine ring of this compound analogues can lead to a diverse array of chemical behaviors. For instance, the presence of electron-withdrawing or electron-donating groups can alter the reactivity of the methyl and cyano functionalities, as well as the pyridazine ring itself.

Research has shown that the methyl group at the 6-position can undergo condensation reactions. For example, condensation of a related 4-methyl pyridazine-6-one with dimethylformamide dimethyl acetal (DMFDMA) followed by treatment with aniline is a strategy to form pyridopyridazine-3,8-dione structures. mdpi.com

Furthermore, the reactivity of the pyridazine ring towards nucleophiles is a key aspect of its chemistry. Pyridazines, being electron-deficient heteroaromatics due to the two adjacent nitrogen atoms, are generally more reactive towards nucleophiles than electrophiles. Nucleophilic aromatic substitution (SNAr) reactions of halopyridazines, for instance, proceed smoothly and are a common method for introducing new functional groups.

The following table summarizes the reactivity of pyridazine derivatives with different types of reagents:

| Reagent Type | Reactivity with Pyridazine Ring | Example Transformation |

| Nucleophiles | Generally reactive, especially with activating groups or leaving groups present. | SNAr of halopyridazines. |

| Electrophiles | Generally poor reactivity at ring carbons; reactions more likely at nitrogen atoms (e.g., alkylation, oxidation). | N-alkylation of the pyridazine ring. |

| Dienophiles | Can participate in inverse-electron-demand Diels-Alder reactions. | Formation of fused heterocyclic systems. |

| Organometallics | Grignard and organolithium reagents can add to the ring. | Addition of alkyl or aryl groups. |

This table provides a general overview of pyridazine reactivity.

Development of Polyfunctionalized Heterocyclic Compounds from Pyridazine-Carbonitrile Building Blocks

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex, polyfunctionalized heterocyclic compounds. The inherent reactivity of the pyridazine core, coupled with the functional handles of the methyl and cyano groups, allows for the construction of fused ring systems and other intricate molecular architectures.

One significant application of pyridazine-carbonitrile derivatives is in cycloaddition reactions. The pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles to construct new six-membered rings. This strategy has been employed to synthesize a variety of fused heterocyclic systems.

Furthermore, the cyano group can be a precursor to other functionalities or can participate directly in cyclization reactions. For instance, the condensation of a 4-ethyl pyridazine analog with DMFDMA and subsequent hydrolysis can lead to ring closure involving the cyano group, giving access to isomeric pyrido[3,4-d]pyridazinone derivatives. mdpi.com The development of fused heterocycles is a significant area of research, with applications in materials science and medicinal chemistry. ias.ac.in

The following table outlines some strategies for the synthesis of polyfunctionalized heterocycles from pyridazine-carbonitrile building blocks:

| Synthetic Strategy | Description | Resulting Heterocyclic System |

| Inverse-Electron-Demand Diels-Alder Reaction | The pyridazine ring acts as a diene and reacts with a dienophile. | Fused bicyclic and tricyclic systems. |

| Condensation and Cyclization | The methyl group is activated and undergoes condensation, followed by intramolecular cyclization. | Pyridopyridazines and related fused systems. |

| Nucleophilic Addition to Cyano Group | A nucleophile adds to the carbon of the cyano group, initiating a cyclization cascade. | Fused pyridines and other nitrogen-containing heterocycles. |

| Cross-Coupling Reactions | Halogenated pyridazine-carbonitriles undergo palladium-catalyzed cross-coupling reactions to introduce new substituents. | Highly functionalized pyridazine derivatives. |

This table illustrates various synthetic approaches utilizing pyridazine-carbonitrile scaffolds.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Methylpyridazine 3 Carbonitrile Systems

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates, bond lengths, and bond angles. For 6-methylpyridazine-3-carbonitrile, this technique would reveal the planarity of the pyridazine (B1198779) ring and the spatial orientation of its substituents.

While a specific single-crystal X-ray structure for this compound is not widely available in the surveyed literature, analysis of related structures, such as pyridazine itself and its derivatives, provides significant insight. nih.govcore.ac.uk The pyridazine ring is known to be planar, a feature expected to be maintained in this compound. liberty.edu The nitrogen-nitrogen bond and the arrangement of the carbon atoms create a unique electronic and steric environment. nih.gov The carbon-carbon and carbon-nitrogen bond lengths within the ring would be intermediate between single and double bonds, characteristic of an aromatic system. The nitrile group (C≡N) is expected to be linear and lie in the plane of the pyridazine ring to maximize electronic conjugation. The methyl group's C-H bonds would adopt a standard tetrahedral geometry.

A full crystallographic study would provide the following key parameters:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Definitive measurements confirming the connectivity and geometry of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

While dedicated, fully assigned spectra for this compound are not broadly published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous pyridazine derivatives. cdnsciencepub.comnih.govnih.govnih.gov The molecule has three distinct proton environments and six unique carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl group and the two protons on the pyridazine ring.

The methyl protons (C6-CH₃) would appear as a sharp singlet, typically in the range of δ 2.7-2.8 ppm, as seen in similar compounds like 3-methylpyridazine. chemicalbook.com

The two aromatic protons (H4 and H5) would appear as two distinct doublets due to coupling with each other. The proton at the C4 position (H4), being adjacent to the electron-withdrawing nitrile group, is expected to be deshielded and appear further downfield compared to the H5 proton. Their chemical shifts are anticipated in the δ 7.6-8.2 ppm range. For unsubstituted pyridazine, these protons appear at δ 7.5-9.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each of the six unique carbon atoms in the molecule.

The methyl carbon (C6-CH₃) would appear at the highest field (lowest chemical shift), likely in the δ 20-25 ppm range.

The nitrile carbon (C3-CN) is characteristically found in the δ 115-120 ppm region.

The four pyridazine ring carbons would have distinct chemical shifts influenced by the nitrogen atoms and the substituents. The carbon bearing the nitrile group (C3) and the carbon bearing the methyl group (C6) would be significantly affected. Based on studies of substituted pyridazines, the ring carbons are expected to resonate in the δ 125-160 ppm range. cdnsciencepub.commdpi.com

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4 | 7.9 - 8.2 | Doublet (d) | Adjacent to the electron-withdrawing nitrile group. |

| H5 | 7.6 - 7.8 | Doublet (d) | Coupled to H4. |

| -CH₃ | 2.7 - 2.8 | Singlet (s) | Methyl group protons. |

| Predicted ¹³C NMR Data for this compound | |||

| Carbon | Predicted Chemical Shift (δ, ppm) | ||

| C3 | 140 - 145 | Carbon attached to the nitrile group. | |

| C4 | 128 - 132 | ||

| C5 | 125 - 130 | ||

| C6 | 155 - 160 | Carbon attached to the methyl group. | |

| -CN | 115 - 120 | Nitrile carbon. | |

| -CH₃ | 20 - 25 | Methyl carbon. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), identifies the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that can be used for structural confirmation. nih.govcore.ac.uk The analysis relies on correlating observed absorption bands (in cm⁻¹) to specific bond stretches and bends within the molecule.

For this compound, key vibrational modes can be predicted based on data from related heterocyclic and nitrile-containing compounds. ias.ac.inresearchgate.netresearchcommons.orgresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has one of the most characteristic and easily identifiable absorptions in the IR spectrum. A strong, sharp band is expected in the range of 2220-2240 cm⁻¹, confirming the presence of the carbonitrile functionality.

Ring Stretching (C=C and C=N): The pyridazine ring will exhibit several complex stretching vibrations in the 1400-1600 cm⁻¹ region, which are characteristic of aromatic heterocyclic systems. liberty.edu

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic protons will appear in the 1000-1300 cm⁻¹ and 750-950 cm⁻¹ regions, respectively.

Methyl Group Bending: Symmetric and asymmetric bending vibrations of the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

| Predicted Vibrational Frequencies for this compound | |

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2870 | Aliphatic C-H stretching (methyl group) |

| 2240 - 2220 | C≡N stretching (strong, sharp) |

| 1600 - 1400 | Aromatic ring stretching (C=C and C=N) |

| 1460 - 1440 | Asymmetric CH₃ bending |

| 1380 - 1370 | Symmetric CH₃ bending |

| 1300 - 1000 | Aromatic C-H in-plane bending |

| 950 - 750 | Aromatic C-H out-of-plane bending |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns. dtic.milchemguide.co.uk

For this compound (C₆H₅N₃), the monoisotopic mass is 119.04835 Da. uni.lu The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 119.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitrogen heterocycles often involve the loss of small, stable neutral molecules. publish.csiro.aulibretexts.org

Loss of HCN (m/z 92): A very common fragmentation for nitrile-containing aromatic compounds is the elimination of a molecule of hydrogen cyanide, leading to a fragment ion at m/z 92.

Loss of N₂ (m/z 91): The pyridazine ring can undergo cleavage to lose a molecule of nitrogen (N₂), a highly stable neutral fragment. This would result in an ion at m/z 91.

Loss of a Methyl Radical (m/z 104): Cleavage of the methyl group would produce a stable [M-CH₃]⁺ ion at m/z 104.

Loss of H (m/z 118): Loss of a hydrogen radical from the molecular ion can also occur, yielding a fragment at m/z 118.

The relative abundance of these fragment ions provides a structural fingerprint that confirms the connectivity of the atoms within the molecule.

| Predicted Mass Spectrometry Data for this compound | ||

| m/z Value | Proposed Fragment | Identity of Lost Neutral Fragment |

| 119 | [C₆H₅N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [C₆H₄N₃]⁺ | H˙ |

| 104 | [C₅H₂N₃]⁺ | ˙CH₃ |

| 92 | [C₅H₄N]⁺ | HCN |

| 91 | [C₆H₅]⁺ | N₂ |

Pharmacological and Biological Activity of 6 Methylpyridazine 3 Carbonitrile Analogs

Anticancer and Cytotoxic Activities

Analogs of 6-methylpyridazine-3-carbonitrile have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the inhibition of key cellular kinases.

In Vitro Evaluation against Cancer Cell Lines

A series of 3,6-disubstituted pyridazine (B1198779) analogs of this compound were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3). nih.gov The results indicated that these compounds possessed good to moderate anti-proliferative action against the two breast cancer cell lines, while showing weaker activity against the ovarian cancer cell line. nih.gov

Notably, the methyltetrahydropyran-bearing pyridazine analog 11m emerged as a potent inhibitor of cell growth in both T-47D and MDA-MB-231 cell lines, with IC50 values of 0.43 ± 0.01 µM and 0.99 ± 0.03 µM, respectively. nih.gov In another study, pyranopyrimidin-2,4-dione derivatives were tested for their cytotoxicity against HeLa (cervical cancer), Caco-2 (human colon adenocarcinoma), and HEK293 (human embryonic kidney) cell lines. nih.gov Several of these compounds showed good anticancer activity, particularly against the HeLa cell line, with IC50 values ranging from 3.46 to 37.13 μM. nih.gov

Table 1: In Vitro Anticancer Activity of Selected this compound Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 11m | T-47D (Breast) | 0.43 ± 0.01 | nih.gov |

| 11m | MDA-MB-231 (Breast) | 0.99 ± 0.03 | nih.gov |

| 1 | HeLa (Cervical) | 10.64 | nih.gov |

| 2 | HeLa (Cervical) | 3.46 | nih.gov |

| 5 | HeLa (Cervical) | 4.36 | nih.gov |

| 7 | HeLa (Cervical) | 4.44 | nih.gov |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound analogs are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. For instance, the promising pyridazine analogs 11l and 11m were found to cause significant alterations in the cell cycle progression and to induce apoptosis in both T-47D and MDA-MB-231 breast cancer cells. nih.gov This suggests that their cytotoxic effects are mediated, at least in part, by interfering with the fundamental processes of cell proliferation and survival. The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.

Inhibition of Specific Kinase Targets (e.g., VEGFR-2, AKT1)

Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibition has become a major strategy in cancer therapy. Analogs of this compound have been identified as inhibitors of several important kinases.

An in silico study suggested that Cyclin-Dependent Kinase 2 (CDK2) is a likely enzymatic target for a series of 3,6-disubstituted pyridazines. nih.gov Subsequent enzymatic assays confirmed this, with compounds 11e , 11h , 11l , and 11m demonstrating good inhibitory activity against CDK2, with IC50 values of 151, 43.8, 55.6, and 20.1 nM, respectively. nih.gov CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

Furthermore, other related heterocyclic compounds have shown inhibitory activity against other kinases. For example, 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives were developed as non-ATP competitive inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell growth, migration, and survival. nih.gov Compounds 3b , 3c , and 3d from this series inhibited Src kinase activity with IC50 values of 4.9, 5.9, and 0.9 μM, respectively. nih.gov Additionally, 6-aminopyrazolyl-pyridine-3-carbonitriles have been reported as inhibitors of JAK2 kinase. ebi.ac.uk

Antimicrobial and Antibacterial Efficacy

In addition to their anticancer properties, analogs of this compound have demonstrated significant antimicrobial and antibacterial activities against a range of pathogenic microorganisms.

Activity against Gram-Positive and Gram-Negative Organisms

The pyridazine structural motif is present in numerous compounds with broad-spectrum antimicrobial activity. sarpublication.com Analogs of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.

For example, a series of pyranopyrazole derivatives were synthesized and tested for their antibacterial activity. researchgate.netbohrium.comnih.gov Many of these compounds were effective as both bactericidal and bacteriostatic agents, with some showing broad-spectrum effects against both Gram-positive and Gram-negative strains, including resistant ones. bohrium.comnih.gov In another study, pyranopyrimidin-2,4-dione derivatives showed antibacterial activity comparable or superior to the standard antibiotic ampicillin. nih.gov Specifically, compound 6 was identified as a promising candidate for a broad-spectrum antibiotic. nih.gov

The introduction of different substituents onto the core pyridazine or related heterocyclic structure can significantly influence the spectrum of activity. For instance, some robenidine (B1679493) analogs showed increased potency against vancomycin-resistant Enterococci (VRE), a significant Gram-positive pathogen. nih.gov One analog, in particular, had a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against VRE. nih.gov Another analog containing an indole (B1671886) moiety was the most active against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 1.0 μg/mL. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. Several studies have reported MIC values for this compound analogs against various bacterial strains.

For pyranopyrimidin-2,4-dione derivatives, compound 6 exhibited Minimum Bactericidal Concentrations (MBCs) ranging from 45.6 to 365.2 μM, indicating its potential as a broad-spectrum antibiotic. nih.gov Both compounds 3 and 6 from this series showed potential for development as antibiotics against MRSA, with MBCs of 183-199 μM. nih.gov

In a study of pyranopyrazole analogs, the biphenyl (B1667301) analog 4j demonstrated very promising MIC and MBC values, ranging from 0.5-2 μg/mL and 2-8 μg/mL, respectively, for the suppression and killing of both Gram-positive and Gram-negative strains. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogs

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Robenidine Analog | Vancomycin-resistant Enterococci (VRE) | 0.5 | nih.gov |

| Robenidine Analog | Methicillin-resistant S. aureus (MRSA) | 1.0 | nih.gov |

| 4j (Pyranopyrazole) | Gram-positive & Gram-negative strains | 0.5-2 | nih.gov |

The mechanism of antimicrobial action for some of these analogs has also been investigated. For instance, pyranopyrazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication. researchgate.netnih.gov The most potent analog, 4j , had an IC50 value of 6.29 µg/mL against DNA gyrase, which was better than the reference drug ciprofloxacin (B1669076) (IC50 = 10.2 µg/mL). nih.gov

Antiviral Activity

While direct studies on the antiviral properties of this compound are not extensively documented, research into structurally related pyridazine analogs has revealed promising antiviral potential. Specifically, derivatives of imidazo[1,2-b]pyridazine (B131497) have shown notable activity against certain viruses.

One study focused on the synthesis and antiviral evaluation of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Although these compounds were found to be inactive against the human immunodeficiency virus (HIV), certain analogs demonstrated significant inhibitory effects on other viruses. For instance, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. Furthermore, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine showed inhibitory activity against the replication of varicella-zoster virus (VZV). These findings suggest that the imidazo[1,2-b]pyridazine scaffold, a close relative of the pyridazine core, is a promising starting point for the development of novel antiviral agents.

Anti-inflammatory Properties

The anti-inflammatory potential of pyridazine analogs has been more extensively investigated, with several studies highlighting their efficacy through various mechanisms of action.

One line of research has focused on pyridazinone derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in the inflammatory cascade. A study on pyridazinone derivatives bearing an indole moiety identified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a promising and selective inhibitor of the PDE4B isoenzyme. This compound was shown to regulate the production of pro-inflammatory cytokines and chemokines by macrophages, suggesting its potential to limit inflammatory processes.

Another significant area of investigation involves the development of pyridazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. In one study, a series of new pyridazine derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Compound 3g from this series emerged as a highly potent and selective COX-2 inhibitor, with an in vivo anti-inflammatory activity comparable to indomethacin (B1671933) and celecoxib, but with a better gastric safety profile.

Furthermore, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives have been synthesized and evaluated for their anti-inflammatory effects. In the carrageenan-induced paw edema model, methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. This research underscores the influence of substituents at the 6-position of the pyridazinone ring on the anti-inflammatory activity.

| Compound | Target | Activity | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Selective inhibitor | |

| Compound 3g | COX-2 | Potent and selective inhibitor | |

| Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Not specified | Comparable to indomethacin |

Other Potential Biological Activities

Beyond their antiviral and anti-inflammatory effects, analogs of this compound have been explored for a range of other biological activities, including vasodilation, enzyme inhibition, and receptor binding.

The pyridazine and pyridazinone scaffolds are present in several compounds with vasodilatory properties. Research in this area has led to the discovery of potent vasorelaxant agents.

A study on 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the known vasodilator hydralazine, demonstrated their ability to relax pre-contracted rat aortic rings in a concentration-dependent manner. nih.gov The vasorelaxant potency of these new compounds was found to be greater than that of hydralazine. nih.gov

In another study, various 6-phenyl-3-pyridazinone based derivatives were synthesized and screened for their vasorelaxant activity. researchgate.netnih.govafricaresearchconnects.com Several of these compounds exhibited potent activity, with the most active ones being an acid derivative (5 ), its ester analog (4 ), and a 4-methoxyphenylhydrazide derivative (10c ), which showed significantly lower EC₅₀ values than hydralazine, indicating greater potency. researchgate.netnih.govafricaresearchconnects.com These findings highlight the potential of the 6-phenylpyridazin-3(2H)-one structure as a template for developing new vasodilator drugs. researchgate.netnih.govafricaresearchconnects.com

| Compound/Analog Series | Finding | Reference |

| 6-Aryl-5-piperidino-3-hydrazinopyridazines | Greater vasorelaxant potency than hydralazine. | nih.gov |

| 6-Phenyl-3-pyridazinone derivatives | Potent vasorelaxant activity, with some compounds showing significantly lower EC₅₀ values than hydralazine. | researchgate.netnih.govafricaresearchconnects.com |

As discussed in the anti-inflammatory section, analogs of this compound have shown significant enzyme-inhibiting capabilities, particularly targeting enzymes involved in the inflammatory response.

The inhibition of phosphodiesterase 4 (PDE4) by pyridazinone derivatives represents a key finding. The compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was identified as a selective inhibitor of the PDE4B isoform, which is crucial in regulating inflammation.

Similarly, the selective inhibition of cyclooxygenase-2 (COX-2) by novel pyridazine derivatives demonstrates another important enzyme-targeted activity. Compound 3g from a synthesized series displayed high potency and selectivity for COX-2, making it a promising candidate for a safer anti-inflammatory agent.

These studies underscore the potential of the pyridazine scaffold to serve as a foundation for the design of specific enzyme inhibitors for therapeutic use.

| Compound | Enzyme Target | Significance | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Selective inhibition, potential for anti-inflammatory therapy. | |

| Compound 3g | COX-2 | High potency and selectivity, suggesting a better safety profile. |

The interaction of pyridazine analogs with specific cellular receptors is another area of active investigation. A notable example is the study of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as agonists for N-formyl peptide receptors (FPRs).

FPRs are involved in the inflammatory response and host defense mechanisms. In this research, a series of pyridazin-3(2H)-one derivatives were synthesized and tested for their ability to bind to and activate human FPR isoforms. Two analogs, 8b and 8c , were identified as mixed FPR1/FPR2 agonists. These compounds were capable of inducing intracellular calcium mobilization and chemotaxis in human neutrophils at low micromolar concentrations, indicating their potential to modulate the immune response through FPR activation. This confirms that the pyridazin-3(2H)-one ring is a suitable scaffold for developing FPR agonists.

| Compound | Receptor Target | Activity | Reference |

| Analog 8b | FPR1/FPR2 | Agonist | |

| Analog 8c | FPR1/FPR2 | Agonist |

Structure Activity Relationship Sar and Lead Optimization Studies for 6 Methylpyridazine 3 Carbonitrile Scaffolds

Impact of Substituent Modifications on Biological Activity

The biological activity of pyridazine-based compounds can be significantly modulated by the nature and position of various substituents on the core ring structure. SAR studies have revealed that even minor changes can lead to substantial differences in potency and selectivity.

In the development of anti-Cryptosporidium agents, researchers found that the triazolopyridazine head group was remarkably intolerant to substitution. nih.gov The introduction of even simple methyl groups onto the scaffold resulted in less potent compounds, indicating a very tight and specific binding pocket where additional bulk is detrimental. nih.gov

Conversely, in other contexts, specific substitutions are crucial for enhancing activity. A study focused on designing JNK1 inhibitors involved creating a series of 3,6-disubstituted pyridazine (B1198779) derivatives. acs.org A key finding was the significant impact of incorporating a 4-fluorophenyl group. acs.org This particular substituent was found to confer exceptionally high inhibitory activity against JNK1 compared to other derivatives within the same series. acs.org This enhancement is attributed to the group's ability to occupy a specific induced-fit binding pocket in the JNK1 enzyme. acs.org

In the realm of antimicrobial agents, the substituent on an acetophenone (B1666503) moiety attached to a pyridazine core was shown to have a significant effect on activity. mdpi.com Specifically, compounds where the substituent was a methyl (-CH3) group were found to be considerably more active as antibacterial agents than those bearing a fluorine (-F) or chlorine (-Cl) atom at the same position. mdpi.com

Table 1: Impact of Substituent Modifications on Biological Activity

| Scaffold/Series | Target/Activity | Substituent Change | Observed Effect on Activity | Reference |

| Triazolopyridazine | Anti-Cryptosporidium | Addition of methyl groups | Decreased potency | nih.gov |

| 3,6-Disubstituted Pyridazine | JNK1 Inhibition | Incorporation of a 4-fluorophenyl group | Significantly increased inhibitory activity | acs.org |

| Pyridazine-acetophenone | Antimicrobial | Methyl (-CH₃) vs. Halogen (-F, -Cl) | Methyl group resulted in higher activity | mdpi.com |

Bioisosteric Replacements in Pyridazine Scaffolds

Bioisosterism, the strategy of substituting one group with another that possesses similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, modify metabolism, or reduce toxicity. mdpi.comresearchgate.net This approach has been widely applied to pyridazine scaffolds.

One study investigated the bioisosteric replacement of the pyridine (B92270) pharmacophore in ligands for nicotinic acetylcholine (B1216132) receptors (nAChR) with a pyridazine nucleus. nih.gov This modification, while seemingly conservative, resulted in a 30-fold decrease in binding affinity at the (α4)2(β2)3 nAChR subtype, demonstrating that subtle electronic and steric differences between these bioisosteres can have profound biological consequences. nih.gov

In the design of novel anticancer agents, researchers performed bioisosteric replacement of an amide linker in 3,6-disubstituted pyridazine derivatives. acs.org The amide was replaced with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties to explore different hydrogen-bonding patterns and conformational flexibilities. acs.org

Furthermore, research into pyridazine-based antimicrobials has distinguished between classical and nonclassical bioisosteres. mdpi.comresearchgate.net Studies involving the synthesis of pyrrolo-pyridazine derivatives showed that nonclassical bioisosteres, such as those created by introducing trifluoromethyl groups, generally exhibit better antibacterial and antifungal activity compared to their classical counterparts. mdpi.comresearchgate.net

Table 2: Examples of Bioisosteric Replacements in Pyridazine Scaffolds

| Original Scaffold/Group | Bioisosteric Replacement | Target/Application | Outcome | Reference |

| Pyridine Ring (in nAChR Ligands) | Pyridazine Ring | nAChR Binding | 30-fold reduction in affinity | nih.gov |

| Amide Linker | Hydrazide, Semicarbazide, Thiosemicarbazide | Anticancer Agents | Exploration of new chemical space and interactions | acs.org |

| Classical Bioisosteres | Nonclassical Bioisosteres (e.g., trifluoromethyl-containing) | Antimicrobial Agents | Nonclassical bioisosteres showed improved activity | mdpi.comresearchgate.net |

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.comnih.gov This model then serves as a template for designing new molecules or searching databases for potential hits. dovepress.com

The pyridazine ring itself possesses distinct properties that are key to its role in molecular recognition. blumberginstitute.org The two adjacent nitrogen atoms are prominent hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions with aromatic residues in a protein's active site. blumberginstitute.org The electron-withdrawing nature of the pyridazine ring can also influence the properties of its substituents. blumberginstitute.org

Design principles for pyridazine-based inhibitors are often derived from a combination of SAR data and computational modeling. For instance, in the development of JNK1 inhibitors, molecular docking studies were used to understand why certain derivatives were more potent. acs.org These studies confirmed the binding mode of the most active compounds, revealing that the high activity of a specific 3,6-disubstituted pyridazine derivative was due to its optimal fit within the JNK1 binding site. acs.org This synergy of synthesis, biological testing, and in silico modeling provides a rational basis for lead optimization, guiding the design of next-generation compounds with improved efficacy. acs.org

Table 3: Key Pharmacophoric Features and Design Principles for Pyridazine Scaffolds

| Pharmacophoric Feature/Principle | Description | Role in Biological Recognition | Reference |

| Hydrogen Bond Acceptors | The two nitrogen atoms in the pyridazine ring. | Form crucial hydrogen bonds with donor groups (e.g., N-H, O-H) in the receptor active site. | blumberginstitute.org |

| Aromatic Ring | The planar, electron-deficient pyridazine ring system. | Engages in π-π stacking or other non-covalent interactions with aromatic amino acid residues. | blumberginstitute.org |

| Substituent Vectorial Orientation | The specific 3D orientation of functional groups attached to the pyridazine core. | Ensures that substituents are placed in favorable binding pockets to maximize interactions and potency. | acs.orgblumberginstitute.org |

| Structure-Based Design | Utilizing the 3D structure of the target protein to guide ligand design. | Allows for the rational design of molecules that complement the shape and chemical environment of the active site, as seen with JNK1 inhibitors. | acs.orgnih.gov |

Applications and Therapeutic Potential of 6 Methylpyridazine 3 Carbonitrile and Its Derivatives

Role as a Lead Compound in Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better therapeutic properties. mdpi.com The pyridazine (B1198779) nucleus is considered a "privileged scaffold" and a "wonder nucleus" due to its extensive applications as a pharmacophoric element in therapeutically active drugs. nih.govnih.gov

6-Methylpyridazine-3-carbonitrile and its derivatives serve as valuable starting points in the drug discovery process. Their inherent structural features and reactivity allow for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of pyridazine-3-carbonitrile (B1590183) have been investigated as inhibitors of cysteine proteases like cathepsin K. nih.gov In these studies, the nitrile group interacts with a thiol group in the enzyme's active site. nih.gov The pyridazine core provides a stable and modifiable platform to which different substituents can be attached to explore structure-activity relationships (SAR), guiding the development from an initial "hit" compound to a more refined lead compound with improved efficacy and drug-like properties. nih.govnih.gov

The development of drugs such as Risdiplam, a pyridazine derivative used to treat spinal muscular atrophy, highlights the success of using this heterocyclic core as a foundation for creating novel therapeutics. wikipedia.org

Utilization as a Synthetic Building Block for Complex Molecules

This compound is a versatile synthetic building block used in the construction of more complex, biologically active molecules. biosynth.combldpharm.com Its structure, featuring a reactive nitrile group and a methyl-substituted pyridazine ring, offers multiple sites for chemical elaboration.

The synthesis of this compound itself can be achieved from precursors like 3-Methylpyridazine. chemsrc.com Once formed, it serves as a key intermediate. For example, the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to generate a variety of other functional groups and heterocyclic systems. The pyridazine ring can be further functionalized through reactions at its nitrogen or carbon atoms.

Researchers have utilized pyridazine derivatives to synthesize a range of complex molecules, including:

Pyrido[2,3-d]pyridazine-2,8-diones: These have been synthesized and evaluated for anti-inflammatory activity. rsc.org

Thiazoline derivatives: Formed via the reaction of pyridazine-carbonitrile compounds with endogenous thiols like glutathione (B108866) in metabolic studies. nih.gov

Multi-substituted pyridazines: The core can be decorated with various functional groups to create libraries of compounds for screening against different biological targets. mdpi.comnih.gov

The table below illustrates how different starting materials can be used to synthesize various bioactive pyridazine-containing structures.

| Starting Material | Reagents | Product Type | Reference |

| 3-Methylpyridazine | Trimethylsilyl (B98337) cyanide, Tosyl chloride, DBU | This compound | chemsrc.com |

| 6-phenylpyridazine-3-carbonitrile | Glutathione, N-acetylcysteine | Thiazoline derivatives | nih.gov |

| 2-amino-5-methylpyridine | Oxidation, amination, coupling | JAK2 Inhibitors | mdpi.com |

| 6-substituted 3-aminopyridazine (B1208633) | Sulfonamides | Antimicrobial agents | nih.gov |

Exploration in Specific Therapeutic Areas (e.g., Cancer Therapy, Infectious Diseases)

The pyridazine scaffold is a cornerstone in the development of agents for various diseases, with significant research focused on cancer and infectious diseases. nih.govresearchgate.net

Cancer Therapy: Pyridazine derivatives have shown considerable promise as anticancer agents. researchgate.net Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways.

Kinase Inhibition: Derivatives have been developed as inhibitors of Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms. mdpi.com

Steroid Receptor Coactivator-3 (SRC-3) Inhibition: Lead compounds derived from the optimization of an initial hit have demonstrated potent cytotoxicity against human cancer cell lines and have been shown to inhibit tumor growth and metastasis in vivo. nih.gov

Cathepsin K Inhibition: While primarily studied for osteoporosis, cathepsin K is also involved in cancer bone metastasis. Pyridazine-3-carbonitrile derivatives have been evaluated as inhibitors of this enzyme. nih.gov

Infectious Diseases: The pyridazine nucleus is present in numerous compounds with demonstrated antimicrobial and antiviral properties. researchgate.netnih.gov

Antibacterial Activity: Various 3-pyridinecarbonitrile and 6-substituted 3-aminopyridazine derivatives have been synthesized and screened for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Many of these compounds have shown remarkable activity. nih.gov

Antiviral Activity: Research has also explored pyridazine derivatives for their potential as antiviral agents. nih.gov

The table below summarizes research findings on pyridazine derivatives in these therapeutic areas.

| Derivative Class | Therapeutic Area | Target/Mechanism | Key Finding | Reference |

| 6-Arylpyridazine-3-carbonitriles | Cancer, Osteoporosis | Cysteine Protease (Cathepsin K) | The pyridazine series was found to be less susceptible to metabolic modification than pyrimidine-based inhibitors. nih.gov | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Cancer | PIM-1 Kinase | Compound 4 showed potent PIM-1 kinase inhibition and induced apoptosis in breast cancer cells. nih.gov | nih.gov |

| SRC-3 Inhibitors | Cancer | Steroid Receptor Coactivator-3 | Lead compounds SI-10 and SI-12 significantly inhibited tumor growth and metastasis in vivo. nih.gov | nih.gov |

| 6-Substituted-3-aminopyridazine sulfonamides | Infectious Diseases | Not specified | Synthesized compounds showed antimicrobial activity. nih.gov | nih.gov |

| 2-Alkoxy-4,6-diaryl-3-pyridinecarbonitriles | Infectious Diseases | General antimicrobial | Many of the prepared compounds showed remarkable activity against bacteria and yeast. nih.gov | nih.gov |

Contribution to the Development of Novel Pharmaceutical Scaffolds

A pharmaceutical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The chromenopyridine and nicotinonitrile scaffolds are other examples of privileged structures in drug design. mdpi.comekb.eg The pyridazine ring is a highly valued scaffold due to its favorable properties, such as a high dipole moment that contributes to reduced lipophilicity and electron-deficient positions that can be readily functionalized. nih.gov

The incorporation of the this compound motif and its analogs into larger molecular frameworks has led to the creation of novel scaffolds with unique three-dimensional shapes and biological activities. biosynth.com These new scaffolds serve as templates for the development of next-generation therapeutics.

Examples of novel scaffolds derived from or incorporating the pyridazine core include:

Tricyclic Pyridazinones: These fused systems have been developed as potent anti-inflammatory agents. nih.gov

Pyrido[2,3-d]pyridazines: Fusing a pyridine (B92270) ring to the pyridazine core creates a new heterocyclic system with distinct properties, explored for applications like dual COX-1/COX-2 inhibition. rsc.org

SRC-3 Inhibitor Scaffolds: The development of potent SRC-3 inhibitors involved the creation of a novel chemical scaffold that could effectively disrupt protein-protein interactions in cancer signaling pathways. nih.gov

The proven success of pyridazine-containing drugs validates the importance of this heterocycle as a foundational scaffold in modern medicinal chemistry. nih.gov

Future Perspectives in 6 Methylpyridazine 3 Carbonitrile Research

Emerging Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of 6-Methylpyridazine-3-carbonitrile. While classical methods for pyridazine (B1198779) synthesis exist, future research will likely focus on more sustainable, atom-economical, and scalable approaches.

One promising direction is the exploration of C-H activation strategies. Direct functionalization of the pyridazine core by activating otherwise inert carbon-hydrogen bonds would streamline synthetic sequences, reducing the need for pre-functionalized starting materials and minimizing waste. This approach could facilitate the introduction of a diverse array of substituents, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound and its derivatives. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates. This technology is also highly amenable to scale-up, which is a critical consideration for the potential pharmaceutical applications of this compound. A patent for the synthesis of the related 6-methoxypyridazine-3-carboxylic acid highlights a process that could be adapted and potentially improved using flow chemistry principles. google.com

Additionally, the development of novel catalytic systems , including photoredox and enzymatic catalysis, could provide milder and more selective methods for the synthesis and functionalization of the this compound scaffold. These modern catalytic approaches often offer unique reactivity and selectivity profiles that are not achievable with traditional thermal methods.

Novel Biological Targets and Therapeutic Applications

Derivatives of pyridazine and pyridine-carbonitrile have shown promise in various therapeutic areas, suggesting a rich landscape for future biological investigation of this compound.

A key area of interest lies in its potential as an inhibitor of cysteine proteases . Aromatic nitriles are known to interact with the thiol group in the active site of these enzymes. nih.gov Future research could focus on designing this compound derivatives that selectively target specific cysteine proteases implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Moreover, the pyridazine core is a common feature in molecules with anticancer properties . For instance, novel pyridazin-3(2H)-one-based guanidine derivatives have been proposed as DNA minor groove binders with potential anticancer activity. nih.gov This suggests that this compound could serve as a valuable starting point for the development of new chemotherapeutic agents. Future studies could explore its efficacy against a panel of cancer cell lines and investigate its mechanism of action, which may involve targeting DNA or other cancer-related proteins.

The exploration of this compound and its analogs against other biological targets is also a promising avenue. Given the broad biological activities of pyridazine-containing molecules, high-throughput screening of this compound derivatives against a diverse range of enzymes and receptors could uncover novel therapeutic opportunities.

Advanced Computational and Experimental Integration

The synergy between computational modeling and experimental validation will be crucial in accelerating the discovery and development of new applications for this compound.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These computational studies can be used to predict the outcomes of chemical reactions, understand reaction mechanisms, and guide the design of new synthetic routes. For example, computational and analytical approaches have been successfully used to evaluate the electrophilicity of related pyridazine-carbonitrile derivatives. nih.gov

Molecular docking and dynamics simulations will be instrumental in identifying and optimizing the interactions of this compound derivatives with biological targets. These in silico techniques can predict binding affinities and modes, helping to prioritize compounds for synthesis and biological testing. This integrated approach has been effectively demonstrated in the study of other imidazopyridine derivatives. researchgate.net The combination of computational predictions with experimental data from techniques like X-ray crystallography and NMR spectroscopy will provide a comprehensive understanding of the structure-activity relationships.

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of 6-Methylpyridazine-3-carbonitrile, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₆H₅N₃ and a molecular weight of 119.12 g/mol. Key hazards include toxicity (H302, H315, H332) and irritancy (H319, H335), necessitating proper handling under dry, room-temperature storage conditions . Its low boiling point (unreported) suggests volatility, requiring inert-atmosphere setups for reactions. Stability under acidic/basic conditions remains unstudied, demanding preliminary stability assays before use in synthesis.

Q. What synthetic methodologies are foundational for preparing this compound and its derivatives?

- Answer : Common routes include:

- Cyclocondensation : Reacting substituted pyridazine precursors with nitrile sources (e.g., malononitrile) in ionic liquids (e.g., [bmim][BF₄]) at 80°C, achieving yields up to 93% .

- Nucleophilic Substitution : Fluorination of chloro analogs using KF in sulfolane, though yields for the target compound are unreported .

- Multi-Component Reactions : Example protocols involve combining aldehydes, amines, and nitriles in acetic anhydride/acetic acid mixtures with sodium acetate catalysis .

Q. How is structural confirmation of this compound achieved via spectroscopic methods?

- Answer : Key techniques include:

- IR Spectroscopy : CN stretch observed at ~2,220 cm⁻¹, with NH stretches (~3,400 cm⁻¹) in amine derivatives .

- NMR : Methyl protons resonate at δ ~2.24 ppm (¹H), while pyridazine ring protons appear between δ 6.5–8.0 ppm. ¹³C NMR confirms nitrile carbons at ~116–117 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 119.12) validate molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Answer :

- Solvent Systems : Ionic liquids (e.g., [bmim][BF₄]) enhance reaction efficiency by stabilizing intermediates, achieving 93% yields vs. 68% in traditional solvents .

- Catalysts : Sodium ethoxide in solvent-free conditions promotes quantitative yields in pyrano-pyridine derivatives, suggesting applicability for analogous syntheses .

- Temperature Control : Reflux in sulfolane (high-boiling solvent) facilitates fluorination but risks decomposition; lower temperatures (80°C) in ionic liquids reduce side reactions .

Q. What analytical strategies resolve contradictions in spectral data during structural elucidation?

- Answer :

- Tautomerism Challenges : Discrepancies in ¹³C NMR shifts (e.g., δ 98–171 ppm for pyridazine derivatives) may arise from tautomeric equilibria. 2D NMR (HSQC, HMBC) clarifies connectivity .